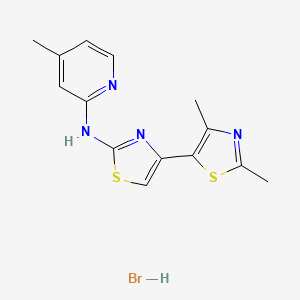![molecular formula C18H18BrNO2 B4927863 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B4927863.png)
1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of indoline, which is a heterocyclic compound that has been found to have various biological activities. The synthesis method of 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research will be discussed in
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or pathways involved in cancer cell growth, microbial growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth by disrupting cell membranes, reduce inflammation by inhibiting certain enzymes, and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against cancer cells, microbes, inflammation, and neurodegeneration, which makes it a versatile compound for studying various biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its potential as a therapeutic agent for various diseases such as cancer, infections, inflammation, and neurodegeneration. Additionally, research can be done to improve the solubility of the compound and develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline involves the reaction of 4-bromo-2,5-dimethylphenol with ethyl 2-bromoacetate to form 4-bromo-2,5-dimethylphenoxyacetic acid ethyl ester. This intermediate is then reacted with indoline in the presence of a base to form the final product, 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline has been studied for its potential applications in scientific research. It has been found to have anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to have antimicrobial activity against various bacteria and fungi. Additionally, it has been studied for its potential as an anti-inflammatory agent and for its neuroprotective effects.
properties
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12-10-17(13(2)9-15(12)19)22-11-18(21)20-8-7-14-5-3-4-6-16(14)20/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCHGQNONFKDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,5-dimethylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4927803.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)
![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)

![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)

![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
![3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927848.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4927855.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4927866.png)
